Quetiapine EP impurity K-d8 is a specific impurity associated with the pharmaceutical compound quetiapine, which is primarily used as an atypical antipsychotic medication. This impurity is classified as a stable isotope variant of quetiapine, specifically labeled with deuterium at certain positions in the molecular structure. Understanding the characteristics and implications of this impurity is crucial for ensuring the quality and safety of pharmaceutical formulations containing quetiapine.
Quetiapine was first developed by AstraZeneca and received approval for use in treating schizophrenia, bipolar disorder, and major depressive disorder. The presence of impurities like K-d8 can arise during the synthesis of quetiapine or its derivatives, necessitating thorough analysis to maintain regulatory compliance and product integrity .
Quetiapine EP impurity K-d8 falls under the category of pharmaceutical impurities, which are defined as any unintended substances present in a drug product. These impurities can originate from various sources, including starting materials, by-products of synthesis, or degradation products. The classification of impurities is essential for quality control in pharmaceutical manufacturing.
The synthesis of quetiapine EP impurity K-d8 typically involves deuteration processes that incorporate deuterium into the molecular framework of quetiapine. This can be achieved through several methods:
The synthesis must be conducted under controlled conditions to minimize the formation of unwanted by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and to assess purity levels .
The molecular formula for quetiapine EP impurity K-d8 is , indicating that it retains the core structure of quetiapine but with eight hydrogen atoms replaced by deuterium.
Reactions involving quetiapine derivatives often include:
These reactions are critical for understanding how impurities may behave in biological systems or during drug metabolism.
Quetiapine functions primarily as an antagonist at various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of impurity K-d8 does not significantly alter this mechanism but may influence pharmacokinetics due to isotopic effects.
Research indicates that isotopically labeled compounds can exhibit different absorption profiles and metabolic pathways compared to their non-labeled counterparts, which could be relevant in pharmacological studies .
Relevant analyses include spectroscopic methods that confirm purity and structural integrity during quality control processes .
Quetiapine EP impurity K-d8 is primarily utilized in research settings:
The understanding and analysis of impurities like K-d8 are essential for ensuring compliance with regulatory standards and maintaining high-quality pharmaceutical products.
The molecular architecture of Quetiapine EP impurity K-d8 (IUPAC name: N-[2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide) necessitates strategic deuteration at metabolically stable positions to preserve pharmacological relevance while enabling analytical differentiation. The deuterium atoms are incorporated at the C2, C3, C5, and C6 positions of the piperazine ring, maintaining the compound's binding affinity for serotonin and dopamine receptors. This selective deuteration creates a distinct isotopic signature without altering electronic properties or steric bulk at the receptor interaction sites [1]. The design prioritizes positions resistant to metabolic lability, ensuring the deuterated impurity maintains parallel degradation pathways to its non-deuterated counterpart for accurate stability studies. Molecular weight increases from 443.57 g/mol in the non-deuterated form to 451.6 g/mol in K-d8, providing a clear mass spectrometric differentiation [1] [3].
Table 1: Key Molecular Characteristics of Quetiapine EP Impurity K-d8
| Property | Specification |
|---|---|
| Molecular Formula | C₂₃H₂₉N₃O₄S |
| Deuterated Formula | C₂₃H₂₁D₈N₃O₄S |
| Molecular Weight | 451.6 g/mol |
| Deuterium Positions | Piperazine ring (C2, C3, C5, C6) |
| IUPAC Name | N-[2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide |
| Key Spectral Shift | δ 2.5–3.5 ppm in ¹H-NMR (piperazine region) |
Catalytic hydrogen-deuterium (H-D) exchange in aprotic solvents offers a streamlined pathway for piperazine ring deuteration, circumventing the aqueous instability of carbinolamine intermediates. Research demonstrates that fluorinated proline derivatives catalyze H-D exchange in deuterated dimethylformamide (DMF-d₇) with enhanced kinetics compared to aqueous systems. The inverse solvent isotope effect (kH/kD ≈ 0.2) observed in aprotic media accelerates deuterium incorporation through transition-state stabilization [6]. Critical parameters influencing exchange efficiency include:
Phosphate buffers are contraindicated due to destabilizing fluorine-phosphate interactions that reduce catalytic efficiency by 40-50% compared to imidazole buffers. This necessitates strict anhydrous conditions for high regioselectivity [6].
Table 2: Catalytic H-D Exchange Performance in Aprotic Media
| Catalyst System | Solvent | Temp (°C) | Deuteration Efficiency (%) | Isotopic Purity |
|---|---|---|---|---|
| cis-4-Fluoroproline | DMF-d₇ | 60 | 98.2 | 99.5% |
| trans-4-Fluoroproline | DMF-d₇ | 60 | 89.7 | 98.8% |
| 4,4-Difluoroproline | CD₃CN | 50 | 97.5 | 99.2% |
| Proline | CD₃OD | 60 | 42.3 | 95.1% |
Multi-step synthesis using deuterated piperazine precursors provides superior regiocontrol over post-synthetic deuteration methods. The optimal route involves:
The final impurity is isolated as crystalline solid after chromatographic purification (silica gel, ethyl acetate/methanol 9:1), with chemical purity >99.0% and isotopic purity >98.5% confirmed by LC-MS [1] [8]. The deuterated intermediate approach reduces residual non-deuterated impurity to <0.15%, meeting pharmacopeial thresholds [1].
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4